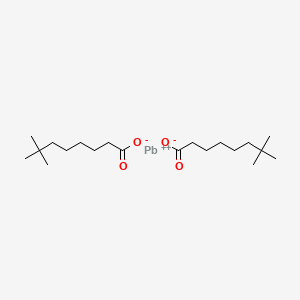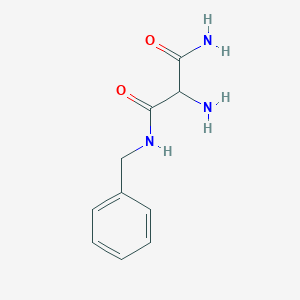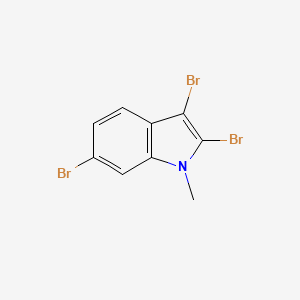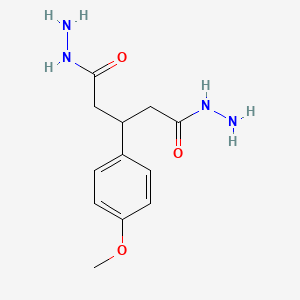
1,4-Bis(4-methylfuran-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-methylfuran-2-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two 4-methylfuran groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-methylfuran-2-yl)cyclohexane typically involves the cycloaddition of 4-methylfuran with cyclohexane derivatives under specific conditions. One common method is the Diels-Alder reaction, where 4-methylfuran acts as the diene and cyclohexene as the dienophile. The reaction is usually carried out at elevated temperatures and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as palladium or gold nanoparticles supported on suitable substrates can be employed to enhance the reaction rate and selectivity. The use of nanomicelles in aqueous media has also been explored to drive the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methylfuran-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones or other oxygenated products.
Reduction: Hydrogenation of the furan rings can yield tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically requires a metal catalyst such as palladium on carbon.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Lactones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1,4-Bis(4-methylfuran-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methylfuran-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The furan rings can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The cyclohexane ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene: Similar in having two substituents on a cyclohexane ring but with methyl groups instead of furan rings.
1,4-Difuran-2-ylcyclohexane: Similar structure but with unsubstituted furan rings.
Uniqueness
1,4-Bis(4-methylfuran-2-yl)cyclohexane is unique due to the presence of 4-methylfuran groups, which impart distinct chemical and physical properties compared to other similar compounds. The methyl groups on the furan rings can influence the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
68769-11-9 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-methyl-2-[4-(4-methylfuran-2-yl)cyclohexyl]furan |
InChI |
InChI=1S/C16H20O2/c1-11-7-15(17-9-11)13-3-5-14(6-4-13)16-8-12(2)10-18-16/h7-10,13-14H,3-6H2,1-2H3 |
InChI Key |
RJRPHPJRKSIDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1)C2CCC(CC2)C3=CC(=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

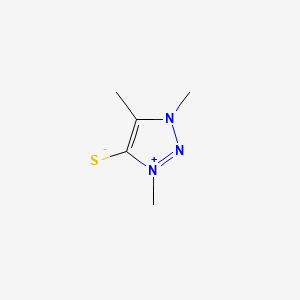
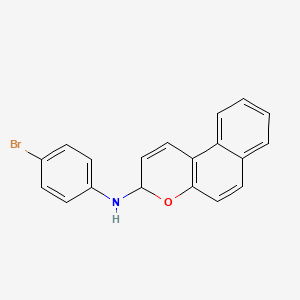
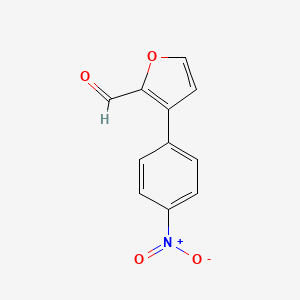
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
